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Abstract
SH-42 is a potent and selective small-molecule inhibitor of 24-dehydrocholesterol reductase

(DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis. By inhibiting

DHCR24, SH-42 effectively blocks the conversion of desmosterol to cholesterol, leading to the

intracellular accumulation of desmosterol. This accumulation has significant downstream

biological consequences, including the activation of Liver X Receptors (LXR) and modulation of

critical signaling pathways implicated in cancer and inflammation, such as the Transforming

Growth Factor-β (TGF-β) pathway. This guide provides a comprehensive overview of the

biological activity screening of SH-42, detailing its mechanism of action, summarizing key

quantitative data, and providing in-depth experimental protocols for its evaluation.

Introduction
The cholesterol biosynthesis pathway is a critical cellular process, and its intermediates serve

as important signaling molecules. One such intermediate is desmosterol, the immediate

precursor to cholesterol in the Bloch pathway. The enzyme DHCR24 catalyzes the final

reduction of desmosterol to cholesterol. SH-42 has emerged as a valuable chemical probe for

studying the roles of DHCR24 and desmosterol in various physiological and pathological

processes. Its high potency and selectivity make it an ideal tool for investigating the therapeutic

potential of DHCR24 inhibition in diseases such as cancer, metabolic disorders, and
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inflammatory conditions. This document serves as a technical resource for researchers

interested in the preclinical evaluation of SH-42.

Mechanism of Action
SH-42 exerts its biological effects primarily through the direct inhibition of DHCR24. This

inhibition leads to a metabolic shift, characterized by a decrease in cellular cholesterol levels

and a corresponding accumulation of desmosterol. Desmosterol is not merely a metabolic

byproduct; it is a bioactive molecule that acts as an endogenous agonist for Liver X Receptors

(LXRα and LXRβ). LXRs are nuclear receptors that play a pivotal role in regulating the

transcription of genes involved in lipid metabolism, inflammation, and cholesterol homeostasis.

The activation of LXR by the SH-42-induced accumulation of desmosterol is a key downstream

event that mediates many of the observed biological activities.

Furthermore, in the context of cancer, particularly ovarian cancer, SH-42 has been shown to

suppress tumor progression by modulating the TGF-β signaling pathway. The precise

mechanisms linking DHCR24 inhibition and desmosterol accumulation to the TGF-β pathway

are an active area of investigation, but it is evident that SH-42's anti-cancer effects are, at least

in part, mediated through this critical signaling cascade.

Quantitative Data Summary
The biological activity of SH-42 has been quantified in various in vitro and in vivo studies. The

following tables summarize the key quantitative data available in the literature.

Parameter Value Assay System Reference

IC₅₀ (DHCR24

Inhibition)
42 nM

Human Δ24-

dehydrocholesterol

reductase

[1][2]

IC₅₀ (DHCR24

Inhibition)
4.2 nM

Δ24-

dehydrocholesterol

reductase

[3]

Table 1: In Vitro Inhibitory Activity of SH-42
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Animal Model
Dosage &

Administration
Key Findings Reference

Mice

500 μg, intraperitoneal

injection, once a day

for five days

Significant increase in

plasma desmosterol

levels. No acute

changes in ALT and

AST, indicating no

severe acute

hepatotoxicity.

[1][2]

Mice (Peritonitis

Model)
0.5 mg/animal per day

Increased serum

levels of desmosterol.

Increased levels of

arachidonic acid,

prostaglandin E2

(PGE2),

docosahexaenoic acid

(DHA), and its

metabolites in

peritoneal lavage fluid.

[3]

Ovarian Cancer

Xenograft
Not specified

SH-42 suppressed the

proliferation,

migration, and

invasion of ovarian

cancer cells.

[4][5]

Table 2: In Vivo Efficacy of SH-42

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the

biological activity screening of SH-42.

DHCR24 Enzyme Inhibition Assay
This protocol is adapted from a general method for assessing DHCR24 inhibition.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://hellobio.com/cell-counting-kit-8-protocol
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.medchemexpress.com/literature/detailed-protocol-for-cck-8-assay.html
https://www.snapcyte.com/complete-breakdown-transwell-migration-and-invasion-assay/
https://www.corning.com/worldwide/en/products/life-sciences/resources/stories/at-the-bench/corning-transwell-migration-assay-ultimate-guide-from-setup-to-analysis.html
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/pdf/Validating_the_Specificity_of_25_Azacholestane_for_24_dehydrocholesterol_Reductase_A_Comparative_Guide.pdf
https://www.mdpi.com/1420-3049/28/6/2643
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8209974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the in vitro inhibitory activity of SH-42 against the DHCR24 enzyme.

Materials:

Recombinant human DHCR24 enzyme

Desmosterol (substrate)

NADPH (cofactor)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

SH-42 (test compound)

Organic solvent (e.g., DMSO for dissolving SH-42)

LC-MS/MS or GC-MS system for product quantification

Procedure:

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture

containing assay buffer, NADPH, and the recombinant DHCR24 enzyme.

Inhibitor Addition: Add varying concentrations of SH-42 (dissolved in DMSO) to the reaction

mixture. Include a vehicle control (DMSO only). Pre-incubate for 15 minutes at 37°C.

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, desmosterol.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of

chloroform and methanol).

Lipid Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and

aqueous phases. Collect the lower organic phase containing the sterols.

Derivatization (for GC-MS): Evaporate the solvent and derivatize the sterol extracts to make

them volatile for GC-MS analysis.
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Quantification: Analyze the samples using LC-MS/MS or GC-MS to quantify the amount of

cholesterol (product) formed.

Data Analysis: Calculate the percentage of inhibition for each SH-42 concentration relative to

the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CCK-8)
This protocol is a standard procedure for assessing the effect of SH-42 on cancer cell viability.

[1][2][3][8][9]

Objective: To evaluate the cytotoxic or anti-proliferative effects of SH-42 on cancer cell lines.

Materials:

Cancer cell line of interest (e.g., SKOV3, ES2)

Complete cell culture medium

96-well cell culture plates

SH-42 (dissolved in DMSO)

Cell Counting Kit-8 (CCK-8) reagent

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of SH-42 in culture medium. Remove the old

medium from the wells and add 100 µL of the medium containing different concentrations of

SH-42. Include a vehicle control (DMSO) and a blank control (medium only).

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://hellobio.com/cell-counting-kit-8-protocol
https://www.creative-biogene.com/support/protocol-for-cell-viability-assays-cck-8-and-mtt.html
https://www.medchemexpress.com/literature/detailed-protocol-for-cck-8-assay.html
https://www.apexbt.com/downloader/document/K1018/Protocol.pdf
https://www.abcam.com/en-us/knowledge-center/cell-biology/cck8-assay
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/product/b8209974?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8209974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is

observed.

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the cell viability as a percentage of the vehicle control after

subtracting the blank absorbance. Plot the cell viability against the SH-42 concentration to

determine the IC₅₀ value.

Transwell Migration and Invasion Assay
This protocol details the procedure to assess the effect of SH-42 on cancer cell migration and

invasion.[4][5][10][11]

Objective: To determine if SH-42 can inhibit the migratory and invasive potential of cancer cells.

Materials:

Transwell inserts (8 µm pore size) for 24-well plates

Matrigel (for invasion assay)

Serum-free cell culture medium

Complete cell culture medium (as chemoattractant)

SH-42

Cotton swabs

Methanol (for fixation)

Crystal violet stain

Microscope

Procedure:
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For Invasion Assay:

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium and

coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow

the gel to solidify.

For Both Migration and Invasion Assays: 2. Cell Preparation: Culture cancer cells to sub-

confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of

1 x 10⁵ cells/mL. Pre-treat the cells with various concentrations of SH-42 or vehicle control for a

specified time. 3. Assay Setup: Add 500 µL of complete medium (containing 10% FBS as a

chemoattractant) to the lower chamber of the 24-well plate. 4. Cell Seeding: Add 200 µL of the

pre-treated cell suspension to the upper chamber of the Transwell inserts. 5. Incubation:

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. 6. Removal of Non-

migrated/invaded Cells: Carefully remove the medium from the upper chamber. Use a cotton

swab to gently wipe away the non-migrated/invaded cells from the upper surface of the

membrane. 7. Fixation and Staining: Fix the cells that have migrated/invaded to the lower

surface of the membrane with methanol for 10 minutes. Stain the cells with 0.1% crystal violet

for 20 minutes. 8. Washing: Gently wash the inserts with PBS to remove excess stain. 9.

Imaging and Quantification: Allow the inserts to air dry. Visualize and count the stained cells on

the lower surface of the membrane using a microscope. Capture images from several random

fields and quantify the number of migrated/invaded cells.

Quantification of Desmosterol in Plasma by GC-MS
This protocol provides a method for measuring the accumulation of desmosterol in plasma

following SH-42 treatment.[12][13][14][15]

Objective: To quantify the levels of desmosterol in plasma samples from animals treated with

SH-42.

Materials:

Plasma samples

Internal standard (e.g., D6-desmosterol)

Potassium hydroxide (for saponification)
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Hexane (for extraction)

Derivatization reagent (e.g., BSTFA with 1% TMCS)

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard (D6-

desmosterol).

Saponification: Add potassium hydroxide solution and incubate at 70°C for 60 minutes to

hydrolyze sterol esters.

Extraction: After cooling, add hexane and PBS, vortex, and centrifuge. Collect the upper

organic phase. Repeat the extraction with hexane.

Drying: Evaporate the combined organic extracts to dryness under a stream of nitrogen.

Derivatization: Add the derivatization reagent to the dried residue and heat at 60°C for 60

minutes to form trimethylsilyl (TMS) ethers of the sterols.

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a

suitable capillary column (e.g., HP-5MS). Set the GC oven temperature program to achieve

separation of the sterols. Operate the mass spectrometer in selected ion monitoring (SIM)

mode to detect the characteristic ions for desmosterol-TMS and the internal standard.

Quantification: Create a standard curve using known amounts of desmosterol. Quantify the

desmosterol concentration in the plasma samples by comparing the peak area ratio of

desmosterol to the internal standard against the standard curve.

Western Blot Analysis of TGF-β Signaling Proteins
This protocol is for assessing the effect of SH-42 on the expression and phosphorylation of key

proteins in the TGF-β signaling pathway.[16][17][18][19][20]

Objective: To investigate the impact of SH-42 treatment on the TGF-β/Smad signaling pathway

in cancer cells.
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Materials:

Cancer cells treated with SH-42

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibodies (e.g., anti-p-Smad2/3, anti-Smad2/3, anti-TGF-β1, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Lysis: After treating cells with SH-42 for the desired time, wash the cells with ice-cold

PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA

protein assay.

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts

of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(e.g., anti-p-Smad2/3) diluted in blocking buffer overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply the ECL substrate to the membrane

and detect the chemiluminescent signal using an imaging system.

Stripping and Re-probing: The membrane can be stripped and re-probed with other

antibodies, such as those for total Smad2/3 and a loading control (e.g., β-actin), to ensure

equal protein loading.

Densitometry Analysis: Quantify the band intensities using image analysis software.

Normalize the levels of the proteins of interest to the loading control.

Visualization of Pathways and Workflows
Signaling Pathways
// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; DHCR24

[label="DHCR24", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Desmosterol

[label="Desmosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cholesterol

[label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; LXR [label="LXR",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; GeneExpression [label="Target Gene\nExpression",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TGFB_Pathway [label="TGF-β

Signaling\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CancerProgression

[label="Cancer Cell\nProliferation, Migration,\nInvasion", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges SH42 -> DHCR24 [label="Inhibits", color="#EA4335", fontcolor="#202124"];

{rank=same; Desmosterol; Cholesterol} DHCR24 -> Cholesterol [label="Catalyzes conversion

of", color="#202124", style=dashed, arrowhead=none]; Desmosterol -> DHCR24 [style=invis];

Desmosterol -> LXR [label="Activates", color="#34A853", fontcolor="#202124"]; LXR ->

GeneExpression [label="Regulates", color="#4285F4", fontcolor="#202124"]; SH42 ->

TGFB_Pathway [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TGFB_Pathway ->
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CancerProgression [label="Promotes", color="#202124", style=dashed]; } Caption: Mechanism

of action of SH-42.

// Nodes Desmosterol [label="Desmosterol\n(Accumulated)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; LXR [label="LXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR

[label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LXR_RXR

[label="LXR/RXR\nHeterodimer", fillcolor="#F1F3F4", fontcolor="#202124"]; LXRE [label="LXR

Response Element\n(LXRE) in DNA", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

Transcription [label="Transcription of\nTarget Genes\n(e.g., ABCA1, ABCG1)", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Desmosterol -> LXR [label="Binds and Activates", color="#34A853",

fontcolor="#202124"]; LXR -> LXR_RXR [color="#4285F4", fontcolor="#202124"]; RXR ->

LXR_RXR [color="#4285F4", fontcolor="#202124"]; LXR_RXR -> LXRE [label="Binds to",

color="#4285F4", fontcolor="#202124"]; LXRE -> Transcription [label="Initiates",

color="#FBBC05", fontcolor="#202124"]; } Caption: LXR activation pathway by desmosterol.

// Nodes SH42 [label="SH-42", fillcolor="#FBBC05", fontcolor="#202124"]; TGFB1 [label="TGF-

β1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TGFBR [label="TGF-β

Receptor\n(TβRI/TβRII)", fillcolor="#F1F3F4", fontcolor="#202124"]; Smad23

[label="Smad2/3", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSmad23 [label="p-Smad2/3",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad4 [label="Smad4", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Smad_complex [label="Smad Complex", fillcolor="#F1F3F4",

fontcolor="#202124"]; Nucleus [label="Nucleus", shape=oval, style=dashed,

fontcolor="#5F6368"]; Gene_Transcription [label="Gene Transcription\n(EMT, Proliferation)",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges SH42 -> TGFB1 [label="Inhibits Pathway", color="#EA4335", fontcolor="#202124",

style=dashed]; TGFB1 -> TGFBR [label="Binds to", color="#4285F4", fontcolor="#202124"];

TGFBR -> Smad23 [label="Phosphorylates", color="#4285F4", fontcolor="#202124"]; Smad23 -

> pSmad23 [style=invis]; pSmad23 -> Smad_complex [color="#EA4335", fontcolor="#202124"];

Smad4 -> Smad_complex [color="#34A853", fontcolor="#202124"]; Smad_complex -> Nucleus

[label="Translocates to", color="#202124"]; Nucleus -> Gene_Transcription [label="Regulates",

color="#202124"]; } Caption: Inhibition of TGF-β signaling by SH-42.
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Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed

[label="Seed Cells in\n96-well Plate"]; incubate1 [label="Incubate 24h"]; treat [label="Treat with

SH-42\n(various concentrations)"]; incubate2 [label="Incubate for\n24-72h"]; add_cck8

[label="Add CCK-8\nReagent"]; incubate3 [label="Incubate 1-4h"]; read [label="Measure

Absorbance\nat 450 nm"]; analyze [label="Analyze Data\n(Calculate IC₅₀)"]; end [label="End",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed; seed -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 ->

add_cck8; add_cck8 -> incubate3; incubate3 -> read; read -> analyze; analyze -> end; }

Caption: Workflow for CCK-8 cell viability assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat

[label="Coat Transwell Insert\nwith Matrigel (Invasion)", shape=diamond, style=rounded,

fillcolor="#FBBC05", fontcolor="#202124"]; prepare_cells [label="Prepare & Pre-treat

Cells\nwith SH-42"]; setup [label="Set up Transwell Chamber\n(Cells in top, Chemoattractant in

bottom)"]; incubate [label="Incubate 24-48h"]; remove_cells [label="Remove Non-

migrated/\ninvaded Cells"]; fix_stain [label="Fix and Stain Migrated/\ninvaded Cells"]; quantify

[label="Image and Quantify Cells"]; end [label="End", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges start -> coat; coat -> prepare_cells [label="If Invasion Assay"]; start -> prepare_cells

[label="If Migration Assay"]; prepare_cells -> setup; setup -> incubate; incubate ->

remove_cells; remove_cells -> fix_stain; fix_stain -> quantify; quantify -> end; } Caption:

Workflow for Transwell migration/invasion assay.

Conclusion
SH-42 is a powerful research tool for elucidating the complex roles of DHCR24 and its

substrate, desmosterol, in health and disease. Its potent and selective inhibition of DHCR24

provides a means to modulate the cholesterol biosynthesis pathway and study the downstream

consequences on cellular signaling. The experimental protocols and workflows detailed in this

guide offer a robust framework for the comprehensive biological activity screening of SH-42.

Further research into the multifaceted effects of SH-42 will undoubtedly contribute to a deeper
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understanding of fundamental cellular processes and may pave the way for novel therapeutic

strategies targeting DHCR24 in a range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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